molecular formula C10H12N2O B1614631 2-amino-1-(1H-indol-3-yl)ethanol CAS No. 46168-27-8

2-amino-1-(1H-indol-3-yl)ethanol

Cat. No.: B1614631
CAS No.: 46168-27-8
M. Wt: 176.21 g/mol
InChI Key: UMDWJYHTZUWTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(1H-indol-3-yl)ethanol is an organic compound belonging to the class of 3-alkylindoles. This compound contains an indole moiety that carries an alkyl chain at the 3-position. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-amino-1-(1H-indol-3-yl)ethanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole derivative . Another common method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by cyclization reactions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield indole-3-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-amino-1-(1H-indol-3-yl)ethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell growth, apoptosis, and immune responses . The specific pathways and targets depend on the particular indole derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1H-indol-3-yl)ethanol is unique due to its specific combination of an amino group and an alcohol group attached to the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDWJYHTZUWTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275636
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46168-27-8
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 2
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 4
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 5
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 6
2-amino-1-(1H-indol-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.